
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- is a sulfur-containing heterocyclic compound with the molecular formula C8H12OS It is a derivative of thiopyran, characterized by the presence of two methyl groups at positions 2 and 6, and a partially saturated ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 2,6-dimethyl-1,3-butadiene with sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiopyran derivatives, depending on the reagents used.
Scientific Research Applications
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- involves its interaction with molecular targets through various pathways. The sulfur atom in the thiopyran ring can participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity. Additionally, the presence of methyl groups can affect the compound’s steric and electronic properties, modulating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl-: Unique due to its specific substitution pattern and partially saturated ring structure.
2H-Thiopyran, 3,6-dihydro-2,5-dimethyl-: Similar structure but different substitution pattern.
2H-Thiopyran, 3,6-dihydro-2,4-dimethyl-: Another isomer with a distinct substitution pattern.
Uniqueness
2H-Thiopyran, 3,6-dihydro-2,6-dimethyl- is unique due to its specific arrangement of methyl groups and the resulting chemical properties
Properties
CAS No. |
61049-55-6 |
|---|---|
Molecular Formula |
C7H12S |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
2,6-dimethyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C7H12S/c1-6-4-3-5-7(2)8-6/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
KGPLDRFWCWASMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















